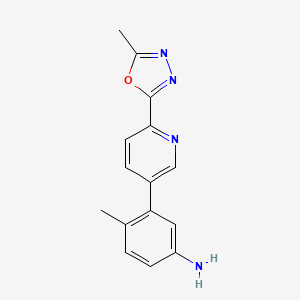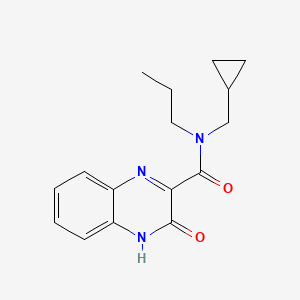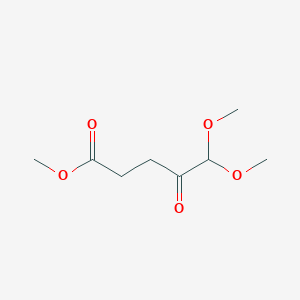![molecular formula C13H14N2O B13873059 2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine typically involves the reaction of 2,3-dimethylpyrazine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学研究应用
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.
作用机制
The mechanism of action of 2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in anticancer properties by inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,3-Dimethylpyrazine: Lacks the phenylmethyl group, resulting in different chemical properties and applications.
2,5-Dimethylpyrazine: Another isomer with distinct biological activities.
2,3-Dimethyl-5-methoxypyrazine: Contains a methoxy group instead of a phenylmethyl group, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine is unique due to its phenylmethyl group, which imparts distinct chemical properties and potential applications. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-phenylmethoxypyrazine |
InChI |
InChI=1S/C13H14N2O/c1-10-11(2)15-13(8-14-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI 键 |
FYELGJWIUWCEDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N=C1C)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)


![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)


![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
